molecular formula C28H24FN3O5 B12426220 Cabozantinib-d6

Cabozantinib-d6

Cat. No.: B12426220
M. Wt: 507.5 g/mol
InChI Key: ONIQOQHATWINJY-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cabozantinib-d6 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The purification of intermediate and target compounds is typically performed using column chromatography . Industrial production methods may involve large-scale synthesis and purification processes to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Cabozantinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Cabozantinib-d6 is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of kinases, including MET and AXL, which are not targeted by some of the other inhibitors . This broad spectrum of activity makes this compound particularly effective in treating cancers with complex resistance mechanisms. Similar compounds include sunitinib, sorafenib, pazopanib, and axitinib .

Properties

Molecular Formula

C28H24FN3O5

Molecular Weight

507.5 g/mol

IUPAC Name

1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3

InChI Key

ONIQOQHATWINJY-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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